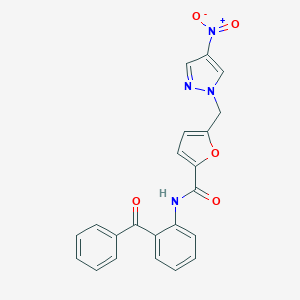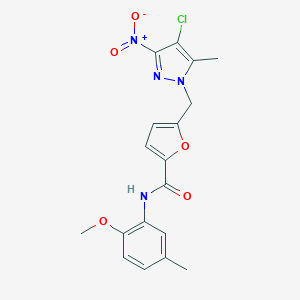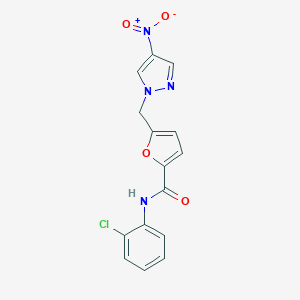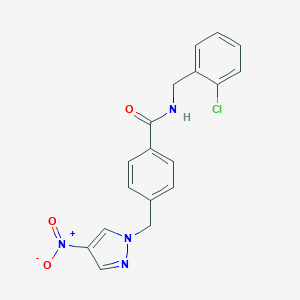![molecular formula C12H12BrN3O3S B213864 methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate, also known as BRD0705, is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in regulating gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. Thus, BRD0705 has emerged as a promising lead compound for developing new therapeutics targeting BET proteins.
Mecanismo De Acción
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate acts as a competitive inhibitor of the bromodomain (BD) pockets of BET proteins, preventing their binding to acetylated histones and transcription factors. BET proteins are involved in the regulation of gene expression by recruiting transcriptional machinery to specific genomic loci. By inhibiting BET proteins, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes and anti-inflammatory genes, including c-Myc, Bcl-2, IL-6, and TNF-α. This results in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes, resulting in cell cycle arrest and apoptosis. In animal models of inflammation and cardiovascular diseases, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to reduce inflammation and improve cardiac function by downregulating pro-inflammatory cytokines and increasing anti-inflammatory cytokines. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has some limitations for lab experiments. It is a relatively complex molecule to synthesize, requiring several steps and low overall yield. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has not been extensively studied in humans, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the research on methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. One potential application is in the development of new cancer therapeutics. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in preclinical studies, and several derivatives of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate are currently being developed as potential anticancer agents. Another potential application is in the treatment of inflammatory and cardiovascular diseases. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in animal models of these diseases, and further studies are needed to evaluate its efficacy and safety in humans. Moreover, the development of new BET inhibitors with improved pharmacokinetic properties and selectivity is an active area of research.
Métodos De Síntesis
The synthesis of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate involves several steps, starting from commercially available starting materials. The first step involves the condensation of 4-bromo-1-ethyl-5-nitro-1H-pyrazole with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is subsequently reacted with methyl 3-bromo-2-thiophenecarboxylate to yield the final product, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. The overall yield of the synthesis is around 15%.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potent inhibitor of BET proteins, leading to the downregulation of various oncogenes and anti-inflammatory genes. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been tested in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated significant antiproliferative effects. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has also been tested in animal models of inflammation and cardiovascular diseases, showing promising results in reducing inflammation and improving cardiac function.
Propiedades
Nombre del producto |
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C12H12BrN3O3S |
Peso molecular |
358.21 g/mol |
Nombre IUPAC |
methyl 3-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12BrN3O3S/c1-3-16-9(7(13)6-14-16)11(17)15-8-4-5-20-10(8)12(18)19-2/h4-6H,3H2,1-2H3,(H,15,17) |
Clave InChI |
WHQKQLOCAHOZPM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)





![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
